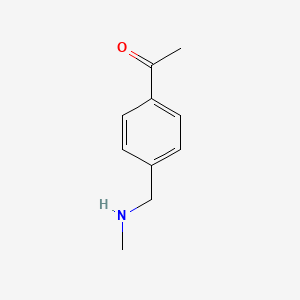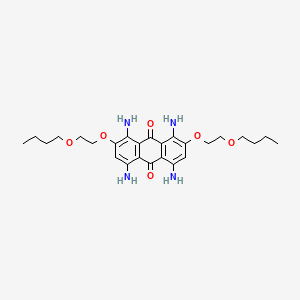
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H32N4O6. This compound is known for its unique structure, which includes multiple amino groups and butoxyethoxy substituents attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups and butoxyethoxy substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the anthracene core.
Reduction: This reaction can reduce the anthracene-9,10-dione core to its corresponding diol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can participate in π-π interactions. These interactions can affect cellular processes and pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
特性
CAS番号 |
88601-73-4 |
|---|---|
分子式 |
C26H36N4O6 |
分子量 |
500.6 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O6/c1-3-5-7-33-9-11-35-17-13-15(27)19-21(23(17)29)26(32)22-20(25(19)31)16(28)14-18(24(22)30)36-12-10-34-8-6-4-2/h13-14H,3-12,27-30H2,1-2H3 |
InChIキー |
FUTZJOHVPIBKBX-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCOCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




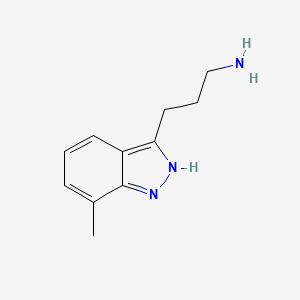
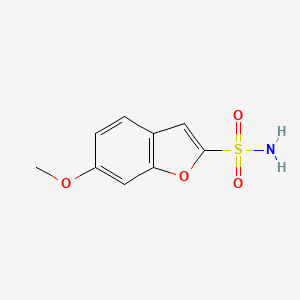
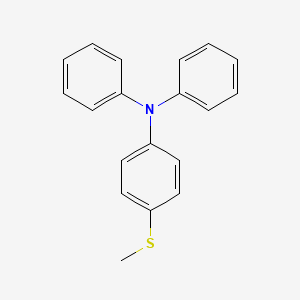

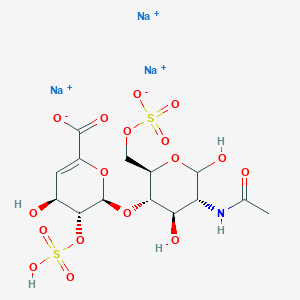
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
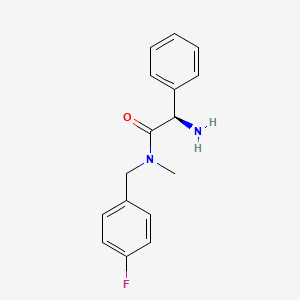
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
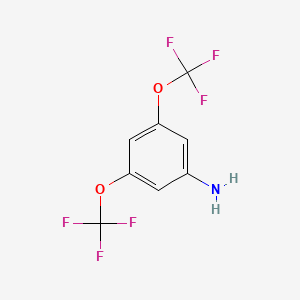
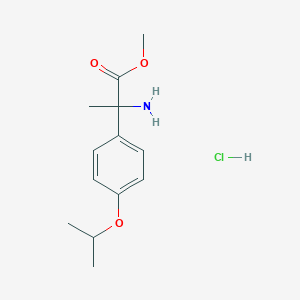
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
